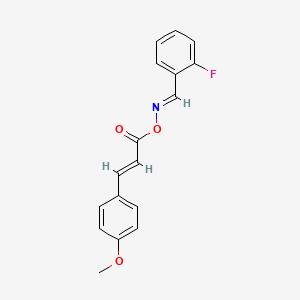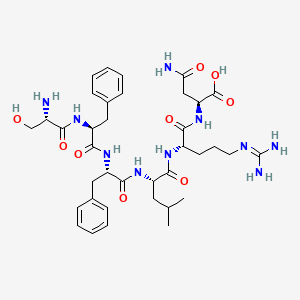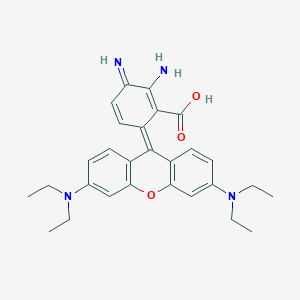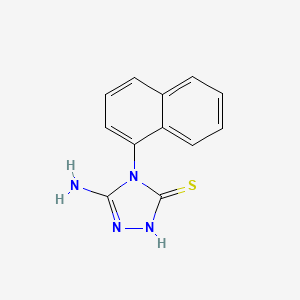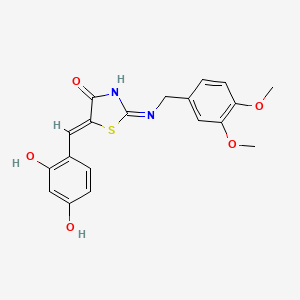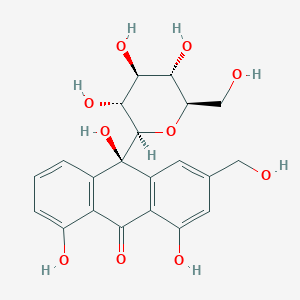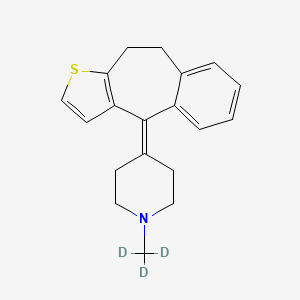
Pizotyline-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pizotyline-D3 is a deuterated form of Pizotifen, a compound known for its effectiveness as a serotonin receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pizotifen. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pizotyline-D3 involves the incorporation of deuterium atoms into the Pizotifen molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and high-pressure deuterium gas
Purification: Chromatographic techniques to separate the deuterated product from non-deuterated impurities
Quality control: High-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and isotopic labeling of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Pizotyline-D3 undergoes various chemical reactions, including:
Oxidation: Formation of N-oxide derivatives
Reduction: Conversion to secondary amines
Substitution: Halogenation or alkylation at specific positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I)
Major Products
Oxidation: this compound N-oxide
Reduction: Deuterated secondary amines
Substitution: Halogenated or alkylated this compound derivatives
Applications De Recherche Scientifique
Pizotyline-D3 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of Pizotifen
Biology: Investigating the interaction of Pizotifen with serotonin receptors in various biological systems
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Pizotifen in clinical settings
Industry: Developing new formulations and delivery systems for Pizotifen
Mécanisme D'action
Pizotyline-D3 exerts its effects by antagonizing serotonin receptors, particularly the 5-HT2 receptors. This leads to:
Inhibition of serotonin-induced vasoconstriction: Reducing the frequency and severity of migraines
Modulation of neurotransmitter release: Affecting mood and behavior
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyproheptadine: Another serotonin receptor antagonist with similar pharmacological properties
Methysergide: Used for migraine prophylaxis, similar to Pizotifen
Ketotifen: An antihistamine with serotonin receptor antagonistic properties
Uniqueness of Pizotyline-D3
This compound is unique due to its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C19H21NS |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/i1D3 |
Clé InChI |
FIADGNVRKBPQEU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
SMILES canonique |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


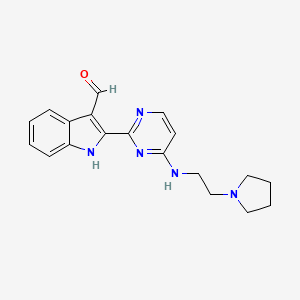
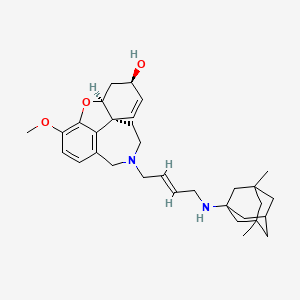
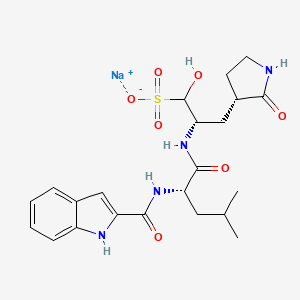
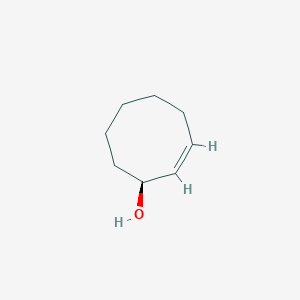
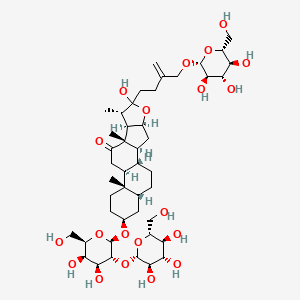
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

